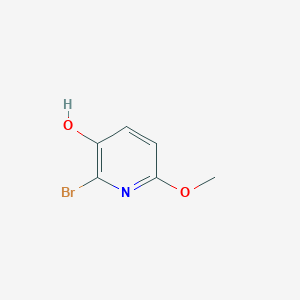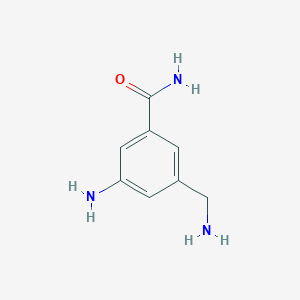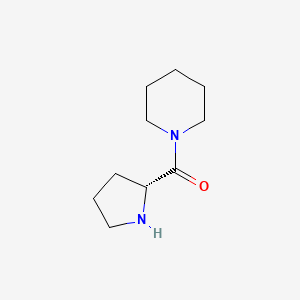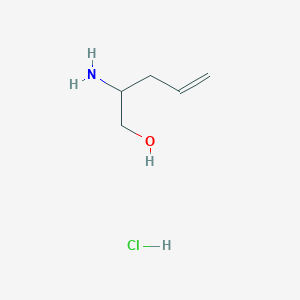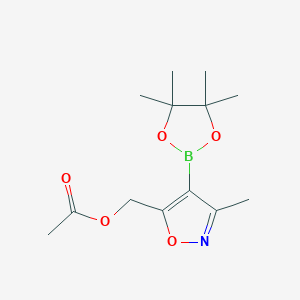
1,6-二甲基喹唑啉-4(1H)-酮
描述
1,6-Dimethylquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. It is a highly important compound in the field of medicinal chemistry due to its diverse biological activities. 1,6-Dimethylquinazolin-4(1H)-one is known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antitumor, antiviral, and antifungal activities. This compound has gained significant attention from researchers due to its potential therapeutic applications.
科学研究应用
抗癌研究
1,6-二甲基喹唑啉-4(1H)-酮及其衍生物已被广泛研究其在抗癌治疗中的潜力。例如,衍生物 N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺,已在各种癌症模型中,包括乳腺癌,显示出有效的凋亡诱导能力和抗癌特性。它还具有出色的血脑屏障穿透力,突出了其治疗脑相关癌症的潜力(Sirisoma 等,2009)。
癌症治疗中的机理研究
某些喹唑啉酮衍生物的机理研究已证明它们在抑制肿瘤细胞增殖、诱导凋亡和破坏肿瘤脉管系统中的作用。这些发现表明,像 7-甲氧基-4-(2-甲基喹唑啉-4-基)-3,4-二氢喹喔啉-2(1H)-酮这样的化合物代表了一类新的微管蛋白结合肿瘤血管破坏剂,靶向肿瘤中已建立的血管(Cui 等,2017)。
生态友好合成
在绿色化学领域,1,6-二甲基喹唑啉-4(1H)-酮及其变体已使用生态友好方法合成。一种这样的方法涉及在离子液体中苯胺酰胺和醛的直接环缩合,或在离子液体-水溶剂体系中的一锅三组分环缩合过程,无需额外的催化剂(Chen 等,2007)。
有机合成中的催化
该化合物已用于合成各种有机化合物,包括 2,3-二氢喹唑啉-4(1H)-酮和咪唑。一个显着的例子是使用 1,3-二甲基巴比妥酸的铜(I)配合物改性 SBA-15 作为这些化合物的非均相催化剂,表现出良好至极好的收率(Hajjami 等,2017)。
属性
IUPAC Name |
1,6-dimethylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-9-8(5-7)10(13)11-6-12(9)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEZMMGHTDMJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=NC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B3237000.png)


![Thieno[2,3-b]pyridine-2-carboxylic acid, 4-chloro-](/img/structure/B3237012.png)
